molecular formula C6H5N5O B13377414 7-Aminopyrimido[4,5-c]pyridazin-5-ol

7-Aminopyrimido[4,5-c]pyridazin-5-ol

Katalognummer: B13377414
Molekulargewicht: 163.14 g/mol
InChI-Schlüssel: YRRMFYBKIDPCRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Aminopyrimido[4,5-c]pyridazin-5-ol is a heterocyclic compound that features a fused bicyclic structure consisting of pyrimidine and pyridazine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Aminopyrimido[4,5-c]pyridazin-5-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions to form the fused bicyclic structure. For example, the reaction of 2-aminopyrimidine with hydrazine derivatives under reflux conditions can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

7-Aminopyrimido[4,5-c]pyridazin-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine or pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

7-Aminopyrimido[4,5-c]pyridazin-5-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Aminopyrimido[4,5-c]pyridazin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrimidopyridazine: Another fused bicyclic compound with similar structural features.

    Pyridazinone: Contains a pyridazine ring fused with other heterocycles.

Uniqueness

7-Aminopyrimido[4,5-c]pyridazin-5-ol is unique due to its specific arrangement of nitrogen atoms within the fused rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C6H5N5O

Molekulargewicht

163.14 g/mol

IUPAC-Name

7-amino-6H-pyrimido[4,5-c]pyridazin-5-one

InChI

InChI=1S/C6H5N5O/c7-6-9-4-3(5(12)10-6)1-2-8-11-4/h1-2H,(H3,7,9,10,11,12)

InChI-Schlüssel

YRRMFYBKIDPCRC-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=NC2=C1C(=O)NC(=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.